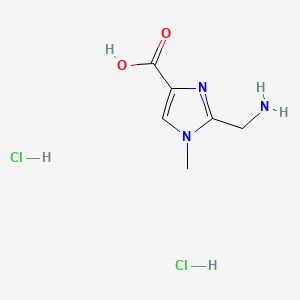![molecular formula C17H28F3N3O3 B6605143 N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid CAS No. 2241145-50-4](/img/structure/B6605143.png)
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid (NAMEG-TFA) is a novel compound synthesized by the condensation of adamantane and N-(2-methoxyethyl)guanidine with trifluoroacetic acid. This compound has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid is not fully understood, but it is believed to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. This interaction is thought to be responsible for its ability to act as a substrate for enzyme assays and to act as a ligand for protein-protein interactions.
Biochemical and Physiological Effects
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid can be toxic if ingested and should be handled with care.
Zukünftige Richtungen
The potential applications of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid are vast and continue to be explored. Future research may focus on further elucidating the mechanism of action of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid and its effects on biochemical and physiological processes. In addition, further studies may explore the potential of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid to act as a substrate for enzyme assays and as a ligand for protein-protein interactions. Finally, the use of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid as a catalyst for chemical reactions may be explored in more detail.
Synthesemethoden
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid is synthesized by a condensation reaction between adamantane, N-(2-methoxyethyl)guanidine, and trifluoroacetic acid. The reaction is carried out in anhydrous dichloromethane at room temperature and requires a catalytic amount of pyridine. The reaction is complete in two hours and yields a white crystalline product.
Wissenschaftliche Forschungsanwendungen
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a substrate for enzyme assays, as a ligand for protein-protein interactions, and as a catalyst for chemical reactions. In addition, it has been used in studies of the structure and function of proteins and other biological molecules.
Eigenschaften
IUPAC Name |
2-(2-adamantylmethyl)-1-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O.C2HF3O2/c1-19-3-2-17-15(16)18-9-14-12-5-10-4-11(7-12)8-13(14)6-10;3-2(4,5)1(6)7/h10-14H,2-9H2,1H3,(H3,16,17,18);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXIIGPYPWMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine; trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
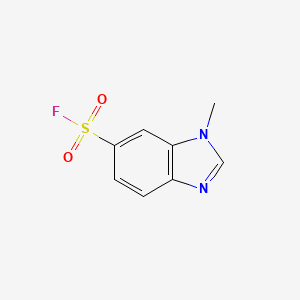
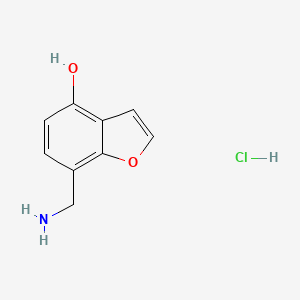
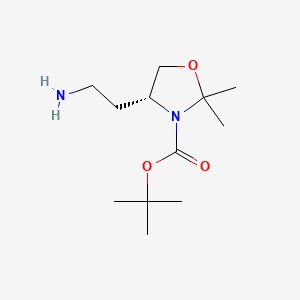
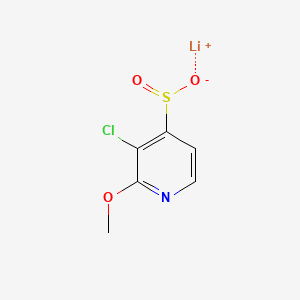
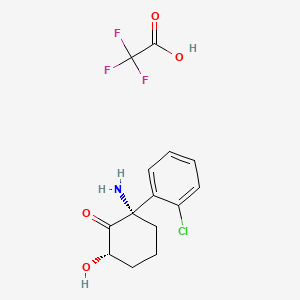
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
